molecular formula C7H3ClFN B13571938 2-Chloro-3-ethynyl-5-fluoropyridine

2-Chloro-3-ethynyl-5-fluoropyridine

Cat. No.: B13571938
M. Wt: 155.55 g/mol
InChI Key: ZDIGUUITLXNQEI-UHFFFAOYSA-N
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Description

2-Chloro-3-ethynyl-5-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, ethynyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Sonogashira coupling reaction, which involves the reaction of 2-chloro-5-fluoropyridine with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of 2-Chloro-3-ethynyl-5-fluoropyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethynyl-5-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Addition Reactions: Often require electrophiles such as halogens or hydrogen halides.

    Oxidation and Reduction: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Yield substituted pyridines.

    Addition Reactions: Form addition products with the ethynyl group.

    Oxidation and Reduction: Produce oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Chloro-3-ethynyl-5-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethynyl-5-fluoropyridine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, while the fluorine and chlorine atoms can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoropyridine
  • 3-Ethynylpyridine
  • 5-Fluoro-2-ethynylpyridine

Uniqueness

2-Chloro-3-ethynyl-5-fluoropyridine is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with the ethynyl group, allows for a wide range of chemical transformations and applications that are not possible with simpler analogs .

Properties

Molecular Formula

C7H3ClFN

Molecular Weight

155.55 g/mol

IUPAC Name

2-chloro-3-ethynyl-5-fluoropyridine

InChI

InChI=1S/C7H3ClFN/c1-2-5-3-6(9)4-10-7(5)8/h1,3-4H

InChI Key

ZDIGUUITLXNQEI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(N=CC(=C1)F)Cl

Origin of Product

United States

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